Barium titanyl oxalate tetrahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

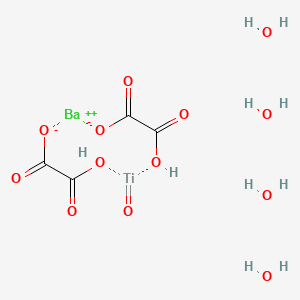

Barium titanyl oxalate tetrahydrate is a chemical compound with the formula BaTiO(C₂O₄)₂·4H₂O. It is a double salt of barium and titanium, often used as a precursor for the synthesis of barium titanate (BaTiO₃), a material with significant dielectric and piezoelectric properties .

准备方法

Barium titanyl oxalate tetrahydrate can be synthesized through various methods, including chemical precipitation and sonochemical methods. The chemical precipitation method involves reacting barium chloride with titanium oxalate in an aqueous solution, followed by the addition of oxalic acid to precipitate the compound . The sonochemical method, which involves ultrasonic processing, has been shown to reduce the particle size of the resultant powder and ensure a nearly spherical shape of the particles . Industrial production methods often involve the careful control of reaction conditions to achieve high purity and stoichiometry .

化学反应分析

Barium titanyl oxalate tetrahydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. Upon heating, it loses its water of crystallization and decomposes to form barium carbonate (BaCO₃) and titanium dioxide (TiO₂), which further react to form barium titanate (BaTiO₃) at temperatures ranging from 500 to 700°C . Common reagents used in these reactions include barium chloride, titanium tetrachloride, and oxalic acid . The major product formed from these reactions is barium titanate, a material with superior mechanical strength, thermal stability, and catalytic activity .

科学研究应用

Preparation and Conversion to Barium Titanate

Barium titanyl oxalate tetrahydrate is primarily used to synthesize barium titanate through thermal decomposition. The process involves heating the oxalate at elevated temperatures (around 900°C) to produce high-purity barium titanate. This conversion is crucial in obtaining materials with desirable dielectric and piezoelectric properties for various applications.

Table 1: Thermal Decomposition Characteristics

| Temperature (°C) | Phase Composition | Particle Size (nm) |

|---|---|---|

| 720 | BaTiO₃ + TiO₂ | 34 |

| 740 | BaTiO₃ + TiO₂ | 22 |

The above table summarizes findings from studies on the thermal decomposition of this compound, highlighting the resultant phases and particle sizes based on varying temperatures during synthesis .

Electronic Applications

In the electronics industry, this compound is utilized in the production of thin films for capacitors and piezoelectric devices. The ability to control the stoichiometry during preparation allows for tailored electrical properties, making it suitable for high-performance electronic components.

Case Study: Thin Film Capacitors

Research indicates that thin films derived from barium titanyl oxalate exhibit excellent dielectric properties, essential for capacitors in electronic circuits. The films demonstrate high capacitance stability under varying temperatures and frequencies, which is critical for reliable electronic device performance .

Biomedical Applications

Barium titanate nanoparticles synthesized from this compound have gained attention in biomedical fields due to their biocompatibility and piezoelectric properties. These nanoparticles are being explored for applications in drug delivery systems, tissue engineering, and bioimaging.

Table 2: Biomedical Applications of Barium Titanate Nanoparticles

| Application | Description |

|---|---|

| Drug Delivery | Utilization of piezoelectric properties to enhance drug release profiles. |

| Tissue Engineering | Scaffold materials that promote cell growth and differentiation. |

| Bioimaging | Contrast agents that improve imaging quality in medical diagnostics. |

This table summarizes key biomedical applications where barium titanate nanoparticles are being developed as innovative solutions .

Ceramic Applications

Barium titanate derived from this compound is also widely used in ceramic formulations due to its ferroelectric properties. These ceramics find applications in actuators, sensors, and transducers.

Case Study: Ferroelectric Ceramics

Studies have shown that ceramics made from barium titanate exhibit strong piezoelectric responses, making them ideal for use in sensors that convert mechanical energy into electrical signals. This property is particularly beneficial in applications such as pressure sensors and ultrasonic transducers .

作用机制

The mechanism of action of barium titanyl oxalate tetrahydrate primarily involves its thermal decomposition to form barium titanate. The process begins with the loss of water of crystallization, followed by the adsorption of oxygen to form active barium carbonate and titanium dioxide. These intermediates then react to form barium titanate, releasing carbon dioxide in the process . The molecular targets and pathways involved in this mechanism are primarily related to the thermal and chemical stability of the intermediate compounds formed during the decomposition process .

相似化合物的比较

Barium titanyl oxalate tetrahydrate is unique in its ability to form barium titanate with a precise stoichiometric ratio of barium to titanium. Similar compounds include other titanates such as strontium titanate (SrTiO₃), calcium titanate (CaTiO₃), and magnesium titanate (MgTiO₃) . These compounds also possess desirable dielectric and piezoelectric properties but differ in their specific applications and the conditions required for their synthesis .

生物活性

Barium titanyl oxalate tetrahydrate (BTO) is a compound with significant relevance in materials science and potential biological applications. This article explores its biological activity, synthesis, characterization, and implications for future research.

This compound is synthesized through various chemical routes, primarily involving the reaction of barium salts with titanium oxalate in aqueous solutions. The typical synthesis involves:

- Preparation of Solutions : A solution of barium chloride is mixed with a solution of titanium oxalate at controlled temperatures to ensure proper crystallization.

- Crystallization : The resulting mixture is subjected to conditions that favor the formation of BTO crystals, which are then purified and dried.

The compound crystallizes in a monoclinic system, characterized by its unique thermal properties and stability under various conditions .

Toxicity and Biocompatibility

Research on the biological activity of BTO has primarily focused on its toxicity and biocompatibility. Studies have indicated that while barium compounds can exhibit toxic effects, the specific impact of BTO on biological systems remains less understood.

Case Studies

Several case studies have investigated the effects of barium compounds on biological systems:

- Cell Culture Studies : In vitro studies have shown that barium compounds can influence cellular behavior, including proliferation and apoptosis. However, specific data on BTO is still emerging.

- Animal Studies : Research involving animal models has highlighted the need for comprehensive assessments of barium's effects on organ systems, particularly the kidneys and nervous system .

Thermal Decomposition

The thermal stability and decomposition behavior of BTO have been studied extensively. It decomposes upon heating to form barium titanate (BaTiO3), a material with excellent dielectric properties used in electronics. The decomposition process occurs differently under air and nitrogen atmospheres, affecting the final product's characteristics .

Characterization Techniques

Various analytical techniques have been employed to characterize BTO:

- X-ray Diffraction (XRD) : Used to determine the crystalline structure.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and composition changes upon heating.

- Differential Thermal Analysis (DTA) : Evaluates phase transitions during heating.

These techniques confirm that BTO has a well-defined structure conducive to further applications in materials science .

Data Summary

The following table summarizes key findings related to the synthesis and characterization of BTO:

| Property | Value/Observation |

|---|---|

| Chemical Formula | BaTiO(C2O4)2·4H2O |

| Crystallization System | Monoclinic |

| Thermal Decomposition Temperature | Decomposes at ~900°C to BaTiO3 |

| Toxicity Level | Limited data; requires further investigation |

| Biocompatibility | Preliminary studies suggest favorable properties |

属性

IUPAC Name |

barium(2+);2-hydroxy-2-oxoacetate;oxotitanium;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJUHLMGWMJHQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BaO13Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。